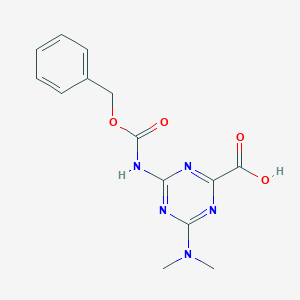

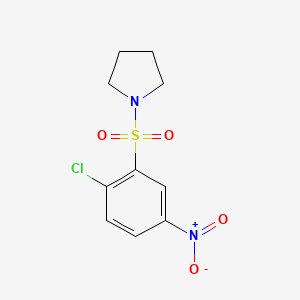

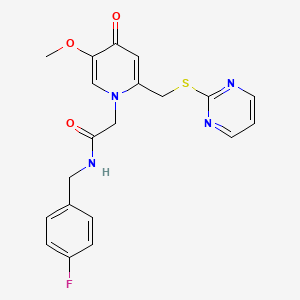

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of substituted benzothiazoles and benzimidazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . These reactions often involve the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole core, such as those derived from Schiff bases, have shown significant biological activities. These include high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. One compound exhibited cytotoxicity on cancer cell lines, highlighting its potential in cancer therapy with minimal cytotoxicity against healthy cells (Gür et al., 2020).

Corrosion Inhibition

Derivatives of benzothiazole, another related compound, have been studied for their corrosion inhibiting effects on steel in acidic environments. These studies found that such compounds can provide stability and high efficiency against steel corrosion, showing their potential in industrial applications to protect metals (Hu et al., 2016).

Anticancer and Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has unveiled a class of promising antibacterial agents. Among these, certain compounds showed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests their potential as non-toxic antibacterial treatments (Palkar et al., 2017).

Photodynamic Therapy for Cancer

Novel compounds involving the 1,3,4-thiadiazole unit have been synthesized for use in photodynamic therapy (PDT), a treatment for cancer. These compounds, particularly zinc phthalocyanines substituted with thiadiazole derivatives, showed promising properties such as good fluorescence and high singlet oxygen quantum yield, essential for effective PDT (Pişkin et al., 2020).

Antipsychotic and Anticonvulsant Properties

Some newly synthesized substituted benzoxazepine and benzothiazepine compounds have demonstrated antipsychotic as well as anticonvulsant activities. This suggests their potential application in the treatment of psychiatric disorders and epilepsy (Kaur et al., 2012).

Propriétés

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)18(26)22-19-23-24-20(30-19)29-12-17(25)21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVGDCKBYYTAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)

![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)